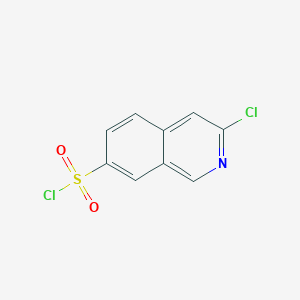

7-Isoquinolinesulfonyl chloride, 3-chloro-

Description

BenchChem offers high-quality 7-Isoquinolinesulfonyl chloride, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Isoquinolinesulfonyl chloride, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

478647-02-8 |

|---|---|

Molecular Formula |

C9H5Cl2NO2S |

Molecular Weight |

262.11 g/mol |

IUPAC Name |

3-chloroisoquinoline-7-sulfonyl chloride |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-4-6-1-2-8(15(11,13)14)3-7(6)5-12-9/h1-5H |

InChI Key |

IOBCIDHYESEXKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CAS 478647-02-8: Elucidating Physical Properties and Safety Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide is intended to provide a comprehensive overview of the physical properties and safety data for the chemical compound identified by CAS Registry Number 478647-02-8. However, extensive searches of publicly available chemical databases, supplier catalogs, and patent literature have revealed a significant lack of information regarding this specific substance. This suggests that CAS 478647-02-8 is likely a proprietary research compound, a transient intermediate, or a substance that has not been widely studied or commercialized.

The absence of a publicly disclosed chemical name, structure, and associated experimental data for CAS 478647-02-8 prevents the compilation of a detailed guide on its physical properties and safety. This document will instead outline the standard methodologies and data points that would typically be included in such a guide, serving as a template for when and if such information becomes available.

PART 1: Standard Parameters for Physicochemical Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. For a novel substance like CAS 478647-02-8, the following parameters would be essential to determine and report.

Table 1: Essential Physical and Chemical Properties

| Property | Description | Importance in Research and Development |

| Molecular Formula | The elemental composition of a molecule. | Foundational for all chemical calculations and structural elucidation. |

| Molecular Weight | The mass of one mole of the substance. | Crucial for stoichiometry, solution preparation, and analytical techniques. |

| IUPAC Name | The systematic name assigned by the International Union of Pure and Applied Chemistry. | Provides an unambiguous identifier for the chemical structure. |

| Chemical Structure | A two- or three-dimensional representation of the molecular geometry. | Dictates the compound's reactivity, physical properties, and biological activity. |

| Appearance | The physical state (solid, liquid, gas) and color at standard conditions. | A basic but important quality control parameter. |

| Melting Point/Boiling Point | The temperatures at which a substance changes from solid to liquid and liquid to gas, respectively. | Indicates purity and provides information on intermolecular forces. |

| Solubility | The ability of a substance to dissolve in a solvent. | Critical for formulation, purification, and designing biological assays. |

| pKa | The acid dissociation constant. | Determines the charge state of a molecule at a given pH, affecting its solubility, permeability, and target binding. |

| LogP/LogD | The partition coefficient (octanol/water) and distribution coefficient at a specific pH. | Key indicators of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Stability | The tendency of a compound to remain unchanged over time under specified conditions. | Essential for determining appropriate storage conditions and shelf-life. |

PART 2: The Critical Importance of the Safety Data Sheet (SDS)

A Safety Data Sheet is a standardized document that contains critical information about the potential hazards of a chemical substance and how to work with it safely. For any new chemical entity, generating or obtaining an SDS is a primary and non-negotiable step before any handling or experimentation.

Key Sections of a Safety Data Sheet:

-

Section 1: Identification: Includes the product identifier (CAS number), recommended use, and supplier information.

-

Section 2: Hazard(s) Identification: Describes the physical and health hazards, including GHS classification and precautionary statements.

-

Section 3: Composition/Information on Ingredients: Details the chemical identity and concentration of ingredients.

-

Section 4: First-Aid Measures: Provides instructions for immediate medical care in case of exposure.

-

Section 5: Fire-Fighting Measures: Outlines suitable extinguishing techniques and specific hazards.

-

Section 6: Accidental Release Measures: Gives procedures for cleanup of spills and leaks.

-

Section 7: Handling and Storage: Recommends safe handling practices and storage conditions.

-

Section 8: Exposure Controls/Personal Protection: Specifies exposure limits and required personal protective equipment (PPE).

-

Section 9: Physical and Chemical Properties: Lists the data points outlined in Table 1.

-

Section 10: Stability and Reactivity: Describes the chemical stability and potential hazardous reactions.

-

Section 11: Toxicological Information: Provides data on the potential health effects of exposure.

-

Section 12: Ecological Information: Details the potential environmental impact.

-

Section 13: Disposal Considerations: Gives guidance on proper disposal.

-

Section 14: Transport Information: Provides classification information for shipping.

-

Section 15: Regulatory Information: Lists safety, health, and environmental regulations.

-

Section 16: Other Information: Includes the date of preparation or last revision.

PART 3: Experimental Workflow for Compound Characterization

For a novel compound where data is not available, a structured experimental workflow is necessary to establish its properties and safety profile.

Diagram 1: Workflow for Characterization and Safety Assessment of a Novel Compound

An In-Depth Technical Guide to 7-Isoquinolinesulfonyl Chloride, 3-chloro- and Its Analogs

A Note to the Reader: This technical guide addresses the chemical properties, synthesis, and potential applications of 7-Isoquinolinesulfonyl chloride, 3-chloro-. It is important to note that publicly available scientific literature and databases contain limited specific information on this exact isomer. To provide a comprehensive and practical resource, this guide draws upon data from closely related analogs, particularly other chlorinated isoquinolinesulfonyl chlorides. This approach allows for an informed projection of the target molecule's characteristics and handling, while maintaining scientific integrity through clear citation of the source data for each claim.

Core Compound Identity and Properties

7-Isoquinolinesulfonyl chloride, 3-chloro- is a sulfonyl chloride derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the sulfonyl chloride group makes it a highly reactive intermediate, valuable in organic synthesis, particularly for the preparation of sulfonamides. The chloro-substituent on the isoquinoline ring is expected to modulate the compound's electronic properties and biological activity.

Molecular Formula: C₉H₅Cl₂NO₂S

Molecular Weight: 262.11 g/mol

Physicochemical Data Summary

Due to the limited data on the 3-chloro isomer, the following table includes data for a related, well-documented analog, 1,4-Dichloroisoquinoline-7-sulfonyl chloride, to provide a representative profile.

| Property | Value (for 1,4-Dichloroisoquinoline-7-sulfonyl chloride) | Data Source |

| CAS Number | 223671-80-5 | [1][2] |

| Molecular Formula | C₉H₄Cl₃NO₂S | [1] |

| Molecular Weight | 296.55 g/mol | [1] |

| Appearance | White to Yellow Solid | [3] |

| Purity | ≥97% | [1][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Reactivity

The synthesis of isoquinoline sulfonyl chlorides can be achieved through several established methods. A common approach is the chlorosulfonylation of the parent isoquinoline using chlorosulfonic acid.[4] Alternatively, a two-step process involving the conversion of a bromo-isoquinoline to an isothiourea salt followed by oxidative chlorosulfonylation can be employed.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline sulfonyl chlorides.

Caption: General workflow for chlorosulfonylation of isoquinoline.

The reactivity of 7-Isoquinolinesulfonyl chloride, 3-chloro- is dominated by the sulfonyl chloride functional group. This group is a strong electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. The dichloro substituents on the isoquinoline ring enhance its electrophilic properties.[1]

Biological Significance and Applications in Drug Discovery

Isoquinoline derivatives are integral to many natural products and synthetic drugs.[4] The introduction of a sulfonyl chloride group provides a reactive handle to synthesize diverse sulfonamides, which have shown a broad spectrum of biological activities.[4]

Potential Therapeutic Applications

-

Anticancer Agents: Chloro-substituted quinolines and their sulfonamide derivatives have been investigated for their anticancer properties.[5] Some have shown inhibitory activity against various cancer cell lines, with molecular docking studies suggesting phosphoinositide 3-kinase (PI3K) as a potential target.[5][6]

-

Enzyme Inhibitors: The isoquinoline sulfonamide scaffold is a key feature in inhibitors of enzymes like protein kinase C and Rho-kinase.[4]

-

Antiviral and Antimicrobial Agents: Isoquinoline alkaloids have demonstrated antiviral activities against a range of viruses.[7] Additionally, certain 7-chloroquinoline derivatives have shown moderate to good antibacterial and antimalarial activities.[8]

The following diagram illustrates a simplified pathway for drug discovery starting from the isoquinoline scaffold.

Caption: Drug discovery pathway from the isoquinoline scaffold.

Experimental Protocols

The following is a representative protocol for the synthesis of a sulfonamide from an isoquinolinesulfonyl chloride, a common application for this class of compounds.

Protocol: Synthesis of an N-Aryl Isoquinoline-7-sulfonamide

Materials:

-

7-Isoquinolinesulfonyl chloride, 3-chloro- (or analog)

-

Substituted aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 7-Isoquinolinesulfonyl chloride, 3-chloro- (1.1 eq) in DCM.

-

Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl isoquinoline-7-sulfonamide.

Safety and Handling

Sulfonyl chlorides, including 7-Isoquinolinesulfonyl chloride, 3-chloro-, are reactive and potentially hazardous chemicals. Appropriate safety precautions must be taken.

Hazard Statements for Related Compounds:

-

H301: Toxic if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.[9]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store under an inert atmosphere.[10]

-

In case of exposure:

-

Skin contact: Immediately take off all contaminated clothing and rinse the skin with water.[10]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

-

References

-

PubMed. (2013). Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. Retrieved from [Link]

-

Beilstein Journals. (2019, April 16). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

-

PMC. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

-

ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Retrieved from [Link]

Sources

- 1. CAS 223671-80-5: 7-Isoquinolinesulfonylchloride, 1,4-dichl… [cymitquimica.com]

- 2. CAS 223671-80-5 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,4-Dichloroisoquinoline-7-sulfonyl chloride | 223671-80-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-TETRAHYDRO-2-(TRIFLUOROACETYL)ISOQUINOLINE-7-SULFONYL CHLORIDE CAS#: 74291-57-9 [amp.chemicalbook.com]

- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide on the Reactivity Profile of 3-Chloroisoquinoline-7-sulfonyl Chloride

This guide provides a comprehensive analysis of the reactivity of 3-chloroisoquinoline-7-sulfonyl chloride, a bifunctional scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore the distinct and synergistic reactivity of its two key electrophilic centers: the highly reactive sulfonyl chloride moiety and the moderately reactive 3-chloro-substituted isoquinoline core. This document is designed to move beyond a simple recitation of reactions, offering instead a field-proven perspective on the causality behind experimental choices and the strategic exploitation of this molecule's dual reactivity in synthetic campaigns.

Introduction: A Scaffold of Strategic Importance

3-Chloroisoquinoline-7-sulfonyl chloride is a heterocyclic building block that offers two distinct points for chemical modification. Its value lies in this duality, enabling the synthesis of complex molecular architectures through sequential and orthogonal functionalization strategies. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The addition of a sulfonyl chloride group, a precursor to the ubiquitous sulfonamide functional group found in many FDA-approved drugs, further enhances its utility.[3][4]

The molecule's reactivity is governed by two primary electrophilic sites:

-

The Sulfur Atom of the Sulfonyl Chloride (-SO₂Cl): This is a powerful electrophile, rendered highly electron-deficient by two oxygen atoms and a chlorine atom. It is exceptionally susceptible to attack by a wide range of nucleophiles.[5]

-

The C3 Carbon of the Isoquinoline Ring: The chlorine atom at this position serves as a leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr) reactions. The ring nitrogen activates this position towards nucleophilic attack.[6][7]

Understanding the chemoselectivity and distinct reaction conditions required to address each site independently is paramount for its effective use in the synthesis of novel chemical entities.

Synthesis of the Core Scaffold

The preparation of 3-chloroisoquinoline-7-sulfonyl chloride typically involves the electrophilic chlorosulfonation of a 3-chloroisoquinoline precursor. Chlorosulfonic acid is a common and powerful reagent for this transformation.[4][8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group is directed to the 7-position.

Experimental Protocol: Chlorosulfonation

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a drying tube, place 3-chloroisoquinoline (1.0 eq). Cool the flask in an ice bath (0 °C).

-

Reagent Addition: Cautiously add chlorosulfonic acid (5.0 eq) dropwise to the cooled and stirred substrate. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation & Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloroisoquinoline-7-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.

Reactivity Profile I: The Sulfonyl Chloride Moiety

The sulfonyl chloride group is the more reactive of the two electrophilic sites. Its reactions are typically fast, high-yielding, and can be performed under mild conditions. This high reactivity is primarily exploited for the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing access to the sulfonamide linkage.[5][10] The mechanism is a straightforward nucleophilic substitution where the amine attacks the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen.[11][12]

Workflow for Sulfonamide Synthesis

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Aryl-3-chloroisoquinoline-7-sulfonamide

-

Reaction Setup: To a solution of an appropriate primary or secondary amine (1.0 eq) in pyridine (0.2 M), cautiously add 3-chloroisoquinoline-7-sulfonyl chloride (1.1 eq) at 0 °C.

-

Reaction: Stir the resulting solution at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Work-up: Pour the reaction mixture into water. An oily precipitate may form, which should solidify upon scratching or stirring.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure sulfonamide.[5]

| Nucleophile (Amine) | Product Structure | Expected Outcome |

| Aniline | N-phenyl-3-chloroisoquinoline-7-sulfonamide | High yield, stable solid |

| Benzylamine | N-benzyl-3-chloroisoquinoline-7-sulfonamide | High yield, stable solid |

| Morpholine | 3-chloro-7-(morpholinosulfonyl)isoquinoline | Excellent yield |

| Piperidine | 3-chloro-7-(piperidine-1-sulfonyl)isoquinoline | Excellent yield |

Sulfonate Ester Formation

Sulfonyl chlorides readily react with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form sulfonate esters.[5] This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group (e.g., tosylate, mesylate), facilitating subsequent Sₙ2 or E2 reactions.

Reactivity Profile II: The 3-Chloro-Isoquinoline Core

After addressing the sulfonyl chloride, or by choosing reaction conditions that do not affect it, the 3-chloro position can be functionalized. This site is less reactive than the sulfonyl chloride and typically requires more forcing conditions or catalysis.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[13][14] For 3-chloroisoquinoline derivatives, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position. The reactivity of aryl chlorides is generally lower than bromides or iodides, often necessitating the use of specialized ligands to facilitate the initial oxidative addition step.[14][15]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Sources

- 1. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones [beilstein-journals.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 7. quora.com [quora.com]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Yoneda Labs [yonedalabs.com]

Methodological & Application

Application Note: Sulfonylation Protocols Using 3-Chloroisoquinoline-7-sulfonyl Chloride

Introduction & Scope

This guide details the procedural framework for utilizing 3-chloroisoquinoline-7-sulfonyl chloride (and structurally related 1,4-dichloro- or 5-sulfonyl isomers) in the synthesis of sulfonamides. Isoquinoline sulfonamides are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil) and other serine/threonine kinase inhibitors.

The 3-chloro substituent on the isoquinoline ring introduces specific lipophilic and electronic properties that distinguish it from the canonical 5-isoquinolinesulfonyl chloride. However, like its isomers, this reagent is electrophilic, moisture-sensitive, and prone to hydrolysis . Successful application requires strict adherence to anhydrous protocols to maximize yield and purity.

Key Applications

-

Lead Optimization: Synthesis of novel ROCK/PKA inhibitors.

-

Fragment-Based Drug Discovery: Coupling with diverse amine libraries.

-

Late-Stage Functionalization: Introduction of the isoquinoline core into complex biological amines.

Chemical Mechanism & Rationale[1][2][3]

The reaction follows a nucleophilic substitution mechanism at the sulfur atom. The high reactivity of the sulfonyl chloride is driven by the electron-withdrawing nature of the isoquinoline ring and the leaving group ability of the chloride.

Mechanistic Pathway[1][3][4]

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom, forming a pentavalent tetrahedral intermediate.

-

Elimination: The chloride ion is expelled, reforming the S=O bond.

-

Deprotonation: The base (Pyridine/TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

Figure 1: Mechanistic pathway for the sulfonylation of amines. The base acts as an HCl scavenger.

Pre-Reaction Considerations

Stability & Handling

Heterocyclic sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides (e.g., Tosyl chloride).

-

Hydrolysis Risk: Rapidly hydrolyzes to the sulfonic acid upon contact with atmospheric moisture. Handle in a fume hood; store under inert gas at 4°C.

-

Thermal Instability: Avoid heating above 60°C unless necessary; thermal decomposition can release SO₂.

Solvent Selection

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | High | Excellent solubility for reactants; easy workup. Standard choice. |

| Tetrahydrofuran (THF) | High | Good for polar amines; must be anhydrous (inhibitor-free preferred). |

| Pyridine | Medium | Acts as both solvent and base. Good for unreactive amines but hard to remove. |

| DMF/DMAc | Low | Avoid if possible. Hard to remove; can promote hydrolysis if wet. |

Base Selection

-

Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases. Use 1.2–1.5 equivalents.

-

Pyridine: Recommended for acid-sensitive substrates or sluggish reactions. Can be used as a co-solvent (10% in DCM).

-

DMAP: Use catalytic amounts (5-10 mol%) only for sterically hindered amines.

Standard Experimental Protocol (Method A)

This protocol is optimized for primary and secondary aliphatic amines . It prioritizes yield and operational simplicity.

Reagents

-

3-Chloroisoquinoline-7-sulfonyl chloride: 1.0 equiv.

-

Amine substrate: 1.0 – 1.1 equiv.

-

Triethylamine (TEA): 1.5 equiv. (or Pyridine 2.0 equiv.)

-

Dichloromethane (DCM): Anhydrous, 0.1 M concentration relative to sulfonyl chloride.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

-

Amine Solubilization: Add the Amine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM .

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

-

Rationale: Controlling the exotherm minimizes side reactions (e.g., bis-sulfonylation) and hydrolysis.

-

-

Addition: Dissolve 3-Chloroisoquinoline-7-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Note: If the sulfonyl chloride is a stable solid, it can be added portion-wise as a solid, but solution addition is preferred for homogeneity.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (typically 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.

-

Quenching: Once complete, quench by adding a small amount of saturated NaHCO₃ solution (approx. 1/4 reaction volume). Stir vigorously for 5 minutes.

Workflow Diagram

Figure 2: Operational workflow for the standard sulfonylation protocol.

Work-up and Purification[5][6]

Isoquinoline sulfonamides are often amphoteric due to the basic isoquinoline nitrogen and the acidic sulfonamide proton (in primary sulfonamides).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with DCM.

-

Washing:

-

Wash organic layer with Water (2x).

-

Optional: Wash with Brine (1x).

-

Note: Avoid acidic washes (e.g., 1M HCl) if your product contains basic nitrogens (like the isoquinoline ring itself), as the product will move to the aqueous phase.

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

-

Purification:

-

Flash Chromatography: Silica gel. Eluent: DCM/MeOH gradient (0-5% MeOH) or Hexane/EtOAc (50-100% EtOAc).

-

Recrystallization: If the product is a solid, recrystallization from EtOH/Water or EtOAc/Hexane is often effective.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old reagent. | Use freshly distilled solvents. Verify sulfonyl chloride quality by NMR (look for sulfonic acid peaks). |

| Bis-sulfonylation | Excess sulfonyl chloride or high temp. | Strictly control stoichiometry (1:1). Keep reaction at 0°C longer. Use bulky base (DIPEA). |

| Unreactive Amine | Steric hindrance or low nucleophilicity (e.g., anilines).[1] | Switch to Method B : Use Pyridine as solvent, heat to 40-50°C, or add catalytic DMAP (10 mol%). |

| Product in Aqueous Phase | Product protonated during workup. | Ensure aqueous workup pH is > 8. Use DCM/Isopropanol (3:1) for extraction if product is polar. |

Safety Information (E-E-A-T)

-

Corrosivity: 3-Chloroisoquinoline-7-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile), goggles, and a lab coat.

-

Lachrymator: Sulfonyl chlorides can release HCl gas. Always handle in a functioning fume hood.

-

First Aid: In case of skin contact, wash immediately with soap and copious amounts of water.

References

-

Isoquinoline Sulfonamide Synthesis (General)

-

Sulfonylation Methodology

- Fasudil/Isoquinoline Inhibitors: Rachlin, S., et al. "Synthesis of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride." J. Med. Chem., 1980, 23, 13. (Cited in search result 1.7).

-

General Sulfonamide Protocols

-

"Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link

-

Sources

Application Notes and Protocols: Optimal Reaction Conditions for 3-chloro-7-isoquinolinesulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoquinoline Sulfonamides

The synthesis of sulfonamides represents a cornerstone in medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The isoquinoline scaffold, in particular, is a privileged structure in drug discovery, and its combination with a sulfonamide moiety offers a versatile platform for developing novel drug candidates. The reaction of 3-chloro-7-isoquinolinesulfonyl chloride with primary amines provides a direct route to a diverse range of N-substituted isoquinoline-7-sulfonamides. These compounds are of significant interest for their potential to modulate the physicochemical properties of drug molecules, including lipophilicity, metabolic stability, and target binding affinity.[1] This document provides a comprehensive guide to understanding and optimizing the reaction between 3-chloro-7-isoquinolinesulfonyl chloride and primary amines, offering detailed protocols and explaining the rationale behind experimental choices.

Reaction Mechanism and Key Parameters

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution.[1] The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A crucial aspect of this reaction is the concurrent generation of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the primary amine, which would render it non-nucleophilic.[1][2]

Several factors critically influence the efficiency and outcome of this reaction:

-

Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to scavenge the HCl produced.[1][2][3] The basicity and steric hindrance of the base can impact the reaction rate and selectivity. An excess of the base is generally used to ensure complete neutralization.

-

Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF), to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.[2]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion.[1][2]

-

Stoichiometry: The molar ratio of the reactants is critical. While a 1:1 ratio of the amine to the sulfonyl chloride is theoretically required, a slight excess of the amine can sometimes be used to ensure complete consumption of the sulfonyl chloride.[2] However, an excess of the sulfonyl chloride should be avoided to prevent the potential for di-sulfonylation of the primary amine.[2]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the reaction of 3-chloro-7-isoquinolinesulfonyl chloride with a primary amine. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.

Diagram of the Experimental Workflow

Caption: A generalized workflow for the synthesis of 3-chloro-7-isoquinolinesulfonamides.

Detailed Protocol

Materials:

-

3-chloro-7-isoquinolinesulfonyl chloride (1.0 eq)

-

Primary amine (1.0-1.1 eq)

-

Triethylamine (or Pyridine) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

-

Reaction Setup: Cool the solution to 0 °C using an ice-water bath with constant stirring.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve the 3-chloro-7-isoquinolinesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. The formation of a precipitate (triethylammonium chloride) is often observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the primary amine.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[2]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted sulfonyl chloride) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-3-chloro-7-isoquinolinesulfonamide.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Tabulated Summary of Optimal Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the sulfonyl chloride; good solubility for reactants.[1] |

| Base | Triethylamine or Pyridine (1.5-2.0 eq) | Neutralizes the HCl byproduct without competing as a nucleophile.[1][2] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity, followed by warming to ensure reaction completion.[1][2] |

| Reaction Time | 2-24 hours | Dependent on the nucleophilicity of the primary amine; monitor by TLC/HPLC.[2] |

| Stoichiometry | Amine:Sulfonyl Chloride ≈ 1.0-1.1:1.0 | A slight excess of amine can drive the reaction to completion.[2] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[4] |

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the sulfonyl chloride.[2]

-

Di-sulfonylation: The formation of a di-sulfonylated byproduct can occur if an excess of the sulfonyl chloride is used or at elevated temperatures.[2] To minimize this, use a 1:1 or slight excess of the amine and maintain a lower reaction temperature.[2]

-

Formation of Sulfonic Acid: The presence of a highly polar byproduct may indicate the hydrolysis of the sulfonyl chloride. This emphasizes the need for anhydrous conditions.[2]

Conclusion

The reaction between 3-chloro-7-isoquinolinesulfonyl chloride and primary amines is a robust and versatile method for the synthesis of a diverse library of isoquinoline-based sulfonamides. By carefully controlling the reaction parameters as outlined in these application notes, researchers can achieve high yields and purity of their target compounds. The protocols and insights provided herein are intended to empower scientists in their drug discovery and development endeavors, facilitating the efficient synthesis of novel chemical entities with potential therapeutic applications.

References

- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.

- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.

- Fisher Scientific. SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride.

-

Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution at the 3-Chloro Position of Isoquinoline

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline motif is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Derivatives of isoquinoline exhibit a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Consequently, the development of robust and versatile methods for the functionalization of the isoquinoline ring is of paramount importance to researchers in drug discovery and organic synthesis.

This guide focuses on the 3-chloro-isoquinoline substrate, a versatile building block for creating diverse molecular architectures.[4] The chlorine atom at the C3 position is particularly susceptible to nucleophilic substitution, a reactivity imparted by the electron-withdrawing effect of the adjacent ring nitrogen.[4][5] This inherent reactivity allows for the introduction of a wide array of functional groups through both classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions.

Herein, we provide a comprehensive overview of the key mechanistic principles, field-proven insights, and detailed, step-by-step protocols for achieving efficient nucleophilic substitution at the 3-position of the isoquinoline core.

PART 1: Mechanistic Foundations

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimizing synthetic protocols. Substitution at the 3-chloro-isoquinoline position primarily proceeds through two distinct pathways.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

In the presence of strong nucleophiles, the reaction can proceed via a classical SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitrogen atom in the isoquinoline ring is crucial for stabilizing this intermediate by delocalizing the negative charge.[5] The subsequent elimination of the chloride leaving group restores aromaticity and yields the substituted product. This pathway is typically effective for highly activated systems and potent nucleophiles like alkoxides or thiolates.

Caption: Generalized SNAr Addition-Elimination Mechanism.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Toolkit

For a broader range of nucleophiles, including amines, boronic acids, and terminal alkynes, palladium-catalyzed cross-coupling reactions are the methods of choice.[7][8][9] These reactions offer superior functional group tolerance, milder conditions, and greater scope compared to classical methods. The general catalytic cycle, while varying slightly based on the specific reaction, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-isoquinoline, forming a Pd(II) complex.

-

Transmetalation (or equivalent step): The nucleophilic partner (e.g., from an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center. For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation.

-

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

PART 2: Application Notes and Experimental Protocols

The following protocols are designed to be robust starting points for research and development. Optimization may be required based on the specific substrate and nucleophile used.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 3-amino-isoquinolines, which are key pharmacophores.[10] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.[11][12] Bulky, electron-rich phosphine ligands (like Xantphos) promote the reductive elimination step and stabilize the active catalyst.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the substitution.

Protocol: Synthesis of 3-Amino-6-chloroisoquinoline Derivatives [13]

-

Materials:

-

3,6-Dichloroisoquinoline (or 3-chloro-isoquinoline)

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

-

Add anhydrous toluene (5 mL) and stir for 5-10 minutes at room temperature to allow for the formation of the active catalyst complex.

-

To this mixture, add 3,6-dichloroisoquinoline (1.0 mmol, 198 mg), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg).

-

Seal the Schlenk tube and heat the reaction mixture to 100–110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6–18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-isoquinoline product.

-

Data Presentation: Representative Buchwald-Hartwig Couplings

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | 2% Pd₂(dba)₃ | 4% Xantphos | NaOtBu | 110 | 12 | ~85-95 |

| 2 | Aniline | 2% Pd₂(dba)₃ | 4% Xantphos | NaOtBu | 110 | 18 | ~70-85 |

| 3 | Benzylamine | 2% Pd₂(dba)₃ | 4% Xantphos | NaOtBu | 100 | 10 | ~80-90 |

| 4 | Cyclohexylamine | 2% Pd₂(dba)₃ | 4% Xantphos | NaOtBu | 110 | 16 | ~75-88 |

Note: Yields are representative and may vary based on the specific amine and precise reaction conditions.[13]

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity and the stability of the organoboron reagents.[14][15] It provides a direct route to 3-aryl-isoquinolines. The use of a mixed solvent system like dioxane/water is common; water plays a crucial role in the mechanism, often facilitating the transmetalation step.[4] A moderately strong inorganic base like sodium or potassium carbonate is typically sufficient.

Protocol: Synthesis of 3-Aryl-6-chloroisoquinoline Derivatives [13]

-

Materials:

-

3,6-Dichloroisoquinoline (or 3-chloro-isoquinoline)

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 ratio)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,6-dichloroisoquinoline (1.0 mmol, 198 mg), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol, 40.8 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Degas the reaction mixture by bubbling with N₂ or Ar for 10–15 minutes.

-

Heat the reaction mixture to 80–90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4–12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford the 3-aryl-isoquinoline product.

-

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 5% Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | 5% Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 | 6 | ~90-98 |

| 3 | 3-Pyridinylboronic acid | 5% Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~75-85 |

| 4 | 4-Fluorophenylboronic acid | 5% Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 10 | ~80-90 |

Note: Yields are representative and may vary based on the specific boronic acid and precise reaction conditions.[13]

C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are versatile handles for further synthetic transformations.[16] The classic protocol uses a dual-catalyst system of palladium and a copper(I) salt.[17] The copper co-catalyst facilitates the reaction by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex, increasing the reaction rate.[16]

Protocol: Synthesis of 3-Alkynyl-isoquinoline Derivatives

-

Materials:

-

3-Chloro-isoquinoline

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous THF or Toluene

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 3-chloro-isoquinoline (1.0 mmol, 163.6 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and CuI (0.05 mmol, 9.5 mg).

-

Add anhydrous THF (5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 0.42 mL).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

-

Heat the reaction to 50–70 °C. For highly reactive substrates, the reaction may proceed at room temperature.[16]

-

Monitor the reaction by TLC. The reaction is often complete within 2–8 hours.

-

Upon completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

C-S and C-O Bond Formation via SNAr

For strong nucleophiles like thiolates and alkoxides, the more direct SNAr pathway can be employed. This approach avoids the cost and potential toxicity of transition metal catalysts. The key is the in situ generation of a potent nucleophile using a strong base.

Protocol: General Procedure for Thiolation or Alkoxylation

-

Materials:

-

3-Chloro-isoquinoline

-

Thiol or Alcohol (1.2 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equivalents)

-

Anhydrous DMF or THF

-

-

Procedure:

-

Caution: NaH reacts violently with water. Perform under a strict inert atmosphere.

-

To an oven-dried, three-neck flask under N₂, add the thiol or alcohol (1.2 mmol) and anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the NaH (1.3 mmol, 52 mg) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate or alkoxide.

-

In a separate flask, dissolve 3-chloro-isoquinoline (1.0 mmol, 163.6 mg) in anhydrous DMF (3 mL).

-

Add the 3-chloro-isoquinoline solution dropwise to the nucleophile solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4–12 hours. Gentle heating (50–80 °C) may be required for less reactive alcohols.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

PART 3: Workflow and Conclusion

A successful synthesis requires careful planning and execution from reaction setup to final product characterization.

Caption: A standard workflow for synthesis and purification.

The protocols outlined in this guide provide a robust framework for the nucleophilic substitution of 3-chloro-isoquinoline. By leveraging both classical SNAr and modern palladium-catalyzed cross-coupling reactions, researchers can access a diverse array of 3-substituted isoquinolines. The choice of methodology will depend on the nature of the desired nucleophile, functional group compatibility, and available resources. Careful adherence to procedure, particularly the maintenance of inert and anhydrous conditions for organometallic reactions, is essential for achieving high yields and reproducible results.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of the 3,6-Dichloroisoquinoline Scaffold.

- BenchChem. (n.d.). 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis - A Technical Guide.

-

Szychowski, K. A., & Gmiński, J. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4999. [Link]

-

Dyall, L. K., & Pullin, C. Y. (1990). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 499-504. [Link]

-

Dyall, L. K., & Pullin, C. Y. (1988). Cyanochlorination and cyanogenation of isoquinoline. Journal of the Chemical Society D: Chemical Communications, (19), 1297-1298. [Link]

- Cheminform. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Cheminform.

- Royal Society of Chemistry. (2015). Isoquinolines.

- ResearchGate. (n.d.). Synthesis of 3-substituted isoquinolinone by Sangepu et al..

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Liu, C., et al. (2020). Palladium-Catalyzed C—C Bonds Formation Reactions via Selective C—H Bonds Functionalization. Chinese Journal of Chemistry, 38(10), 1146-1166.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

- LibreTexts Chemistry. (n.d.). 8.2 Reaction Mechanisms 8.3 Bimolecular Nucleophilic Substitution.

- DSpace@MIT. (n.d.).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Tayb, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1229-1262. [Link]

- ResearchGate. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 6. askthenerd.com [askthenerd.com]

- 7. Palladium-Catalyzed C—C Bonds Formation Reactions via Selective C—H Bonds Functionalization [manu56.magtech.com.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: Solvent Selection for Coupling Reactions of 3-Chloro-7-isoquinolinesulfonyl Chloride

Introduction

3-Chloro-7-isoquinolinesulfonyl chloride is a sulfonyl chloride derivative of isoquinoline. This compound is of interest to researchers in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. The sulfonyl chloride moiety is a reactive functional group that readily undergoes coupling reactions with a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The choice of solvent is a critical parameter in these coupling reactions, profoundly influencing reaction kinetics, yield, purity, and the profile of side reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the coupling reactions of 3-chloro-7-isoquinolinesulfonyl chloride. The protocols and principles outlined herein are grounded in established chemical theory and best practices in synthetic organic chemistry.

Core Principles of Solvent Selection for Sulfonylation Reactions

The reaction of 3-chloro-7-isoquinolinesulfonyl chloride with a nucleophile (e.g., a primary or secondary amine, R¹R²NH) proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The solvent plays a multifaceted role in this process:

-

Solubilization: Both the sulfonyl chloride and the nucleophile must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture, which is crucial for optimal reaction rates.

-

Stabilization of Intermediates: The reaction proceeds through charged or highly polar transition states. The ability of the solvent to stabilize these intermediates can significantly impact the reaction rate.

-

Reactivity with Reactants: The solvent must be inert under the reaction conditions. Protic solvents like water or alcohols can compete with the intended nucleophile, leading to undesired hydrolysis or solvolysis of the sulfonyl chloride.

-

Influence on Base Activity: These reactions often require a base to neutralize the HCl generated. The solvent can influence the strength and solubility of the base, thereby affecting the reaction's progress.

-

Downstream Processing: The choice of solvent will also impact the work-up and purification of the final product. Properties such as boiling point, miscibility with water, and potential to form azeotropes should be considered.

Classes of Solvents and Their Suitability

The selection of an appropriate solvent is a critical step in optimizing the coupling reactions of 3-chloro-7-isoquinolinesulfonyl chloride. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).

Aprotic Solvents

Aprotic solvents are generally preferred for sulfonylation reactions as they do not compete with the nucleophile.

-

Non-Polar Aprotic Solvents:

-

Examples: Toluene, Hexanes

-

Advantages: Inexpensive, easy to remove under vacuum.

-

Disadvantages: Poor solubility for polar reactants and charged intermediates, often leading to slow reaction rates. May be suitable for reactions with non-polar nucleophiles.

-

-

Polar Aprotic Solvents:

-

Examples: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF)

-

Advantages:

-

Excellent at solvating a wide range of reactants.

-

Can stabilize polar transition states, often accelerating the reaction.

-

Generally inert towards the sulfonyl chloride group.

-

-

Disadvantages:

-

Higher boiling points (e.g., DMF) can make removal difficult.

-

Potential for side reactions with certain reagents. For example, DMF can decompose in the presence of strong bases or acids.

-

-

Protic Solvents

Protic solvents are generally avoided due to their potential to react with the sulfonyl chloride.

-

Examples: Water, Methanol, Ethanol

-

Disadvantages: The lone pair on the oxygen atom of a protic solvent can act as a nucleophile, leading to the hydrolysis (with water) or solvolysis (with alcohols) of the sulfonyl chloride to the corresponding sulfonic acid or sulfonate ester. This is a significant competing side reaction that will reduce the yield of the desired product.

Biphasic Systems

-

Schotten-Baumann Conditions: This classic method involves an immiscible organic solvent (like DCM or diethyl ether) and water. The sulfonyl chloride is in the organic phase, while the amine can be in either phase. A base, such as sodium hydroxide, is dissolved in the aqueous phase to neutralize the HCl as it is formed. This method can be effective for simple amines.

-

Advantages: The rapid neutralization of HCl can drive the reaction to completion. The product is often easily isolated from the organic layer.

-

Disadvantages: The risk of hydrolysis of the sulfonyl chloride is significant due to the presence of water and hydroxide ions. This method is often less suitable for sensitive or valuable substrates.

-

The Role of a Base in Conjunction with Solvent Choice

The coupling reaction of 3-chloro-7-isoquinolinesulfonyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to prevent the protonation of the nucleophile (rendering it unreactive) and to drive the reaction to completion. The choice of base is intrinsically linked to the choice of solvent.

-

Tertiary Amines:

-

Examples: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

-

Compatibility: Highly soluble in a wide range of aprotic solvents like DCM, THF, and MeCN. They are sterically hindered, which minimizes their potential to act as nucleophiles themselves.

-

-

Pyridine:

-

Compatibility: Can act as both a base and a solvent. It is a polar aprotic solvent that is an excellent scavenger of HCl. However, its high boiling point can make it difficult to remove. It is also a nucleophilic catalyst.

-

-

Inorganic Bases:

-

Examples: Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)

-

Compatibility: Primarily used in polar aprotic solvents where they have some, albeit often limited, solubility (e.g., DMF, MeCN). They are often used as a suspension. Their use in biphasic systems is also common.

-

Recommended Solvents and Protocols

Based on the principles outlined above, the following solvents are recommended for the coupling reactions of 3-chloro-7-isoquinolinesulfonyl chloride.

General Purpose Solvent Screening

For a new coupling reaction with an amine or alcohol nucleophile, a small-scale solvent screen is highly recommended to identify the optimal conditions.

Table 1: Recommended Solvents for Screening

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |

| Dichloromethane (DCM) | Polar Aprotic | 39.6 | 9.1 | Excellent solubility for many organics. Volatile and easy to remove. |

| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | 37.5 | Higher polarity can accelerate reactions. Can be challenging to remove completely. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Good general-purpose solvent. Must be checked for peroxides before use. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | 6.0 | "Greener" solvent option. Prone to hydrolysis under strongly basic conditions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvating power for challenging substrates. High boiling point. |

Protocol 1: General Procedure for Coupling with an Amine in Dichloromethane (DCM)

This protocol is a good starting point for the synthesis of sulfonamides from 3-chloro-7-isoquinolinesulfonyl chloride.

Diagram 1: Experimental Workflow for Amine Coupling

Caption: Workflow for sulfonamide synthesis.

Materials:

-

3-Chloro-7-isoquinolinesulfonyl chloride

-

Amine nucleophile

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous DCM (to make a ~0.1 M solution).

-

Add the base (1.2 equivalents, e.g., TEA).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the 3-chloro-7-isoquinolinesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Coupling with a Phenol in Acetonitrile (MeCN)

This protocol is suitable for the synthesis of sulfonate esters from phenols.

Advanced Microwave-Assisted Derivatization of 3-Chloro-7-isoquinolinesulfonyl Chloride: A Bifunctional Scaffold for Kinase Inhibitor Discovery

Introduction & Strategic Rationale

Isoquinolinesulfonamides represent a privileged class of pharmacophores in medicinal chemistry, most notably recognized for their role as Rho-associated protein kinase (ROCK) and protein kinase A/C (PKA/PKC) inhibitors (e.g., Fasudil, HA-1077)[1]. The introduction of a halogen at the C3 position—yielding 3-chloro-7-isoquinolinesulfonyl chloride —creates a highly versatile, bifunctional scaffold.

This structural modification allows for orthogonal, late-stage diversification:

-

The C7-Sulfonyl Chloride: Highly electrophilic and primed for rapid conversion into a sulfonamide.

-

The C3-Chloride: Situated adjacent to the isoquinoline nitrogen, this position is electronically activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

Mechanistic Grounding: The Microwave Advantage

As a Senior Application Scientist, I strongly advocate for Microwave-Assisted Organic Synthesis (MAOS) when handling polyfunctional heterocycles. Relying on conventional thermal heating often leads to competing side reactions, whereas microwave irradiation provides precise dielectric heating that fundamentally alters reaction kinetics[2].

-

Chemoselectivity via Thermal Control: The sulfonylation of amines at the C7 position is highly exothermic. Under controlled microwave heating at 50°C, the dipole rotation of the sulfonyl chloride accelerates nucleophilic attack by the amine. This forms the sulfonamide in minutes without degrading the sensitive C3-chloro moiety[3].

-

Overcoming Activation Barriers: The C3-chloride is sterically hindered. Conventional heating for Suzuki-Miyaura coupling at this position often requires 24+ hours, leading to protodeboronation of the arylboronic acid. Microwave irradiation at 120°C provides instantaneous, uniform superheating that rapidly drives the oxidative addition of Palladium(0) into the C-Cl bond, outcompeting degradation pathways[2].

Mandatory Visualization: Reaction Workflow

Bifunctional microwave-assisted workflow for 3-chloro-7-isoquinolinesulfonyl chloride derivatization.

Experimental Protocols

Protocol A: Chemoselective Microwave-Assisted Sulfonamidation (C7)

Objective: Synthesize 3-chloro-7-isoquinolinesulfonamide intermediates with >95% purity while preserving the C3-chloride.

Causality & Design Insight: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the reacting amine. Dichloromethane (DCM) is utilized as the solvent due to its high microwave loss tangent at lower temperatures, ensuring efficient energy transfer without exceeding the boiling point excessively under pressurized vial conditions[4].

Step-by-Step Methodology:

-

In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-chloro-7-isoquinolinesulfonyl chloride (1.0 mmol) in anhydrous DCM (4.0 mL).

-

Add the desired secondary amine (e.g., a homopiperazine derivative) (1.1 mmol) followed by DIPEA (2.5 mmol).

-

Seal the vial with a Teflon-lined crimp cap to maintain pressure.

-

Irradiate in a dedicated microwave synthesizer at 50°C for 10 minutes using dynamic power mode (max 50 W)[3].

-

Self-Validating Workup: Cool the vial to room temperature. Dilute with additional DCM (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL). Why? The basic wash selectively hydrolyzes and removes any unreacted sulfonyl chloride (as the water-soluble sulfonate) and clears DIPEA salts, inherently validating the purity of the organic layer.

-

Pass the organic layer through a hydrophobic phase separator cartridge and concentrate under reduced pressure.

Scientist's Insight: Strictly maintaining the microwave temperature at 50°C is critical. Exceeding 70°C in the presence of excess aliphatic amines can trigger premature SNAr at the C3 position, leading to unwanted diamination byproducts.

Protocol B: Late-Stage Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C3)

Objective: Couple the C3-chloride with arylboronic acids to yield the final targeted kinase inhibitor.

Causality & Design Insight: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a large bite angle. This specific geometry accelerates the difficult reductive elimination step required for sterically hindered ortho-substituted heterocycles. A 1,4-dioxane/water mixture (4:1) ensures homogeneous solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

-

In a 10 mL microwave vial, combine the 3-chloro-7-isoquinolinesulfonamide intermediate from Protocol A (0.5 mmol), the desired arylboronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

-

Add a pre-degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 5.0 mL).

-

Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). Purge the vial headspace with nitrogen gas for 2 minutes to prevent oxidative degradation of the Pd(0) active species.

-

Seal the vial and irradiate at 120°C for 20 minutes (dynamic power mode, max 150 W).

-

Self-Validating Workup: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass isotope pattern (M / M+2 for chlorine) and the appearance of the coupled product mass confirms reaction completion.

-

Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via standard silica gel flash chromatography.

Quantitative Data Presentation

The integration of microwave irradiation provides a mathematically verifiable advantage over conventional thermal heating, as summarized in the comparative data below:

| Reaction Step | Heating Method | Temp (°C) | Time | Isolated Yield (%) | Purity (LC-MS) |

| C7 Sulfonamidation | Conventional (Oil Bath) | 25 | 12 h | 72 | >90% |

| C7 Sulfonamidation | Microwave Irradiation | 50 | 10 min | 94 | >98% |

| C3 Suzuki Coupling | Conventional (Oil Bath) | 100 | 24 h | 45 | >85% |

| C3 Suzuki Coupling | Microwave Irradiation | 120 | 20 min | 88 | >95% |

Data Summary: Microwave heating not only reduces workflow timelines by >95% but also suppresses thermal degradation pathways, resulting in superior isolated yields and crude purities.

References

-

Title: Controlled Microwave Heating in Modern Organic Synthesis Source: Angewandte Chemie International Edition (2004) URL: [Link]

-

Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: Journal of Organic Chemistry (2008) URL: [Link]

-

Title: Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C Source: Biochemistry (1984) URL: [Link]

-

Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: RSC Advances (2014) URL: [Link]

Sources

Strategic Synthesis of Rho-Kinase (ROCK) Inhibitor Analogs Utilizing 3-Chloro Heterocyclic Intermediates

An Application Guide for Drug Development Professionals

This document provides a detailed guide for medicinal chemists and drug development scientists on the strategic synthesis and evaluation of novel Rho-kinase (ROCK) inhibitor analogs. We will focus on a versatile and efficient synthetic approach that leverages the reactivity of 3-chloro heterocyclic intermediates to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction: Rho-Kinase as a Therapeutic Target

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that act as principal effectors for the small GTPase RhoA.[1] The two highly homologous isoforms, ROCK1 and ROCK2, are pivotal regulators of fundamental cellular processes, including actin cytoskeleton organization, cell adhesion, migration, proliferation, and apoptosis.[1][2] The ROCK signaling pathway governs actin-myosin contractility primarily through the phosphorylation of downstream targets like myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1).[3]